Bienvenue dans la boutique en ligne BenchChem!

Fluorouracil(R)

DPD enzyme kinetics fluoropyrimidine catabolism substrate specificity

Fluorouracil(R) (CAS 1235374-79-4), identified as (R)-5-fluoro-5,6-dihydrouracil [(R)-5-FUH₂], is the single biologically active enantiomer of the primary 5-fluorouracil (5-FU) catabolite. It is produced stereospecifically from 5-FU by the rate-limiting enzyme dihydropyrimidine dehydrogenase (DPD), which accounts for 80–90% of 5-FU clearance in humans.

Molecular Formula C4H3FN2O2
Molecular Weight 130
CAS No. 1235374-79-4
Cat. No. B1148909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorouracil(R)
CAS1235374-79-4
SynonymsFluorouracil(R)
Molecular FormulaC4H3FN2O2
Molecular Weight130
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorouracil(R) (CAS 1235374-79-4): What It Is and Why Stereochemistry Matters for 5-FU Metabolism Research


Fluorouracil(R) (CAS 1235374-79-4), identified as (R)-5-fluoro-5,6-dihydrouracil [(R)-5-FUH₂], is the single biologically active enantiomer of the primary 5-fluorouracil (5-FU) catabolite. It is produced stereospecifically from 5-FU by the rate-limiting enzyme dihydropyrimidine dehydrogenase (DPD), which accounts for 80–90% of 5-FU clearance in humans [1]. Unlike the racemic mixture (CAS 696-06-0) or the (S)-enantiomer, only the (R)-configuration is the authentic enzymatic product and the relevant species for investigating 5-FU catabolism, DPD-dependent drug clearance, and fluoropyrimidine toxicity mechanisms [2][3]. This compound serves as a critical reference standard for analytical method development, pharmacokinetic modeling of 5-FU and its metabolites, and mechanistic studies of DPD-mediated drug inactivation [4].

Why Racemic DHFU or 5-FU Alone Cannot Substitute for Fluorouracil(R) in Mechanistic and Analytical Studies


Substituting (R)-5-FUH₂ with the racemic 5,6-dihydro-5-fluorouracil mixture (CAS 696-06-0) introduces an equal proportion of the (S)-enantiomer, which is not the natural DPD product and whose biological activity remains uncharacterized. Critically, only the (R)-isomer has been demonstrated to attenuate 5-FU antitumor efficacy in vivo—reducing complete tumor regression rates from 94% to 38% in a rat colorectal carcinoma model when co-administered with the DPD inhibitor eniluracil [1]. Furthermore, DPD enzyme kinetics are stereospecific: DPD catalyzes the oxidation of (R)-FUH₂ 30,000-fold less efficiently than the reduction of 5-FU, while dihydropyrimidine aminohydrolase (DPHase) hydrolyzes (R)-FUH₂ with approximately twice the efficiency of the natural substrate 5,6-dihydrouracil [2]. Using non-stereochemically defined DHFU in pharmacokinetic assays, DPD activity measurements, or toxicity studies introduces confounding variables that compromise data interpretability and cross-study comparability [3].

Quantitative Differentiation Evidence: Fluorouracil(R) vs. Racemic DHFU, 5-FU, and Natural Dihydrouracil


DPD Oxidation Kinetics: (R)-FUH₂ vs. Natural 5,6-Dihydrouracil (UH₂) vs. 5-FU Reduction

Dihydropyrimidine dehydrogenase (DPD) oxidizes (R)-FUH₂ with dramatically lower efficiency compared to the reduction of its parent drug 5-FU and the oxidation of its natural analog 5,6-dihydrouracil (UH₂). The catalytic efficiency (kcat/Km) of DPD for (R)-FUH₂ oxidation is only 1/14th that for UH₂ oxidation. Most strikingly, DPD catalyzes the reduction of 5-FU to (R)-FUH₂ 30,000-fold more efficiently than the reverse oxidation reaction, indicating that DPD acts essentially irreversibly in the catabolic direction under physiological conditions [1][2].

DPD enzyme kinetics fluoropyrimidine catabolism substrate specificity

DPHase Hydrolysis: (R)-FUH₂ vs. Natural 5,6-Dihydrouracil (UH₂)

In contrast to its poor oxidation by DPD, (R)-FUH₂ is hydrolyzed very efficiently by dihydropyrimidine aminohydrolase (DPHase), the second enzyme in the pyrimidine degradation pathway. DPHase hydrolyzes (R)-FUH₂ with a Km of 130 μM and a kcat of 126 sec⁻¹, yielding a catalytic efficiency approximately twice that for the natural substrate 5,6-dihydrouracil (UH₂). Since DPHase activity in bovine and rat liver is 250- to 500-fold greater than DPDase activity, the hydrolytic pathway quantitatively predominates in vivo, driving the rapid conversion of (R)-FUH₂ to α-fluoro-β-ureidopropionic acid (FUPA) and ultimately to α-fluoro-β-alanine (FBAL) [1].

dihydropyrimidine aminohydrolase catabolite hydrolysis metabolic flux

In Vivo Attenuation of 5-FU Antitumor Activity by (R)-FUH₂

In a definitive in vivo experiment, rats bearing advanced subcutaneous colorectal carcinoma were treated with 5-FU (10 mg/kg) following pretreatment with the DPD inactivator 5-ethynyluracil (5-EU, 1 mg/kg). Under these DPD-inhibited conditions, 5-FU produced complete and sustained tumor regressions in 94% of animals. However, when (R)-FUH₂ (90 mg/kg) was co-administered to approximate the catabolite exposure seen in the absence of DPD inhibition, the complete regression rate dropped dramatically to only 38%—statistically indistinguishable from 5-FU without 5-EU pretreatment. Additionally, (R)-FUH₂ co-administration introduced visible toxicity (transient diarrhea and stomatitis in 13% of animals) that was absent with 5-FU plus 5-EU alone [1].

antitumor efficacy DPD inhibition in vivo pharmacology

Differential Cytotoxicity: (R)-FUH₂ vs. 5-FU in Tumor and Bone Marrow Cells

Comparative cytotoxicity profiling reveals that FUH₂ is consistently less potent than 5-FU but exhibits a markedly different toxicity profile between tumor and normal hematopoietic cells. In WiDr human colon cancer cells, the IC₅₀ of 5-FUH₂ (560 μM) is approximately 170-fold higher than that of 5-FU (3.3 μM) [1]. In Ehrlich ascites tumor cells, the LD₅₀ of FUH₂ (50 μM) is ~2.8-fold higher than 5-FU (18 μM) [2]. However, in normal bone marrow cells, FUH₂ shows striking sparing: LD₅₀ >250 μM for FUH₂ versus 10 μM for 5-FU—a >25-fold selectivity window [2]. In MCF-7 human breast carcinoma cells, both compounds are less potent, with LD₅₀ values of ~350 μM for FUH₂ versus ~80 μM for 5-FU [2].

selective cytotoxicity bone marrow sparing therapeutic index

Stereochemical Identity: (R)-FUH₂ as the Authentic DPD Enzymatic Product

Dihydropyrimidine dehydrogenase (DPD) catalyzes the NADPH-dependent reduction of 5-FU to produce exclusively the (R)-enantiomer of 5-fluoro-5,6-dihydrouracil. The (S)-enantiomer is not generated enzymatically by DPD and is not a naturally occurring metabolite in humans. This stereospecificity was explicitly established when Porter et al. synthesized the pure (R)-isomer to characterize its enzymatic processing, designating it as 'the biologically active isomer' [1]. In contrast, the racemic mixture (CAS 696-06-0) contains 50% of the non-physiological (S)-enantiomer, which has unknown and potentially confounding biological properties. No published studies have characterized the pharmacokinetics, enzyme kinetics, or biological activity of the isolated (S)-enantiomer [2].

stereospecific metabolism enantiomer identity DPD stereochemistry

Validated Application Scenarios for Fluorouracil(R) Based on Quantitative Differentiation Evidence


DPD Enzyme Activity Assays and Phenotyping Using Stereochemically Authentic Substrate

Fluorouracil(R) is the correct substrate for in vitro DPD oxidation activity measurements. The kinetic parameters established by Porter et al. (Km = 210 μM, kcat = 0.026 sec⁻¹) provide the reference benchmark for validating DPD enzyme preparations. Using racemic DHFU would introduce the (S)-enantiomer as an undefined competitive species, potentially altering apparent Km and Vmax values. Laboratories performing DPD phenotyping—whether for pharmacogenetic screening of DPYD variants or for evaluating DPD inhibitor potency—require the stereochemically pure (R)-enantiomer to generate reproducible, physiologically interpretable activity data [1].

Pharmacokinetic/Pharmacodynamic Modeling of 5-FU and Its Catabolites

As >80% of administered 5-FU is converted to (R)-FUH₂ by DPD, accurate multi-compartment PK/PD models require the use of authentic (R)-FUH₂ as both an analytical reference standard and a calibrator for LC-MS/MS methods. The Spector et al. in vivo data demonstrate that (R)-FUH₂ actively modulates 5-FU antitumor efficacy, meaning PK models that treat DHFU solely as an inert clearance marker incompletely capture pharmacodynamic reality. Including (R)-FUH₂ concentration data as a biologically active variable—rather than a passive endpoint—improves model predictive power for both efficacy and toxicity outcomes [2].

Mechanistic Studies of Fluoropyrimidine Toxicity—Bone Marrow vs. Tumor Selectivity

The selective sparing of bone marrow cells by FUH₂ (LD₅₀ >250 μM) compared with 5-FU (LD₅₀ = 10 μM), alongside retained antitumor cytotoxicity (LD₅₀ = 50 μM in Ehrlich ascites), makes (R)-FUH₂ a critical tool compound for dissecting the mechanism of 5-FU hematological toxicity. Researchers investigating whether 5-FU myelosuppression is mediated by the parent drug, its anabolites (FdUMP, FUTP), or catabolites can use pure (R)-FUH₂ in comparative exposure studies to isolate catabolite-specific toxicity contributions. This approach is particularly relevant for evaluating DPD-inhibitor combination therapies where FUH₂ formation is suppressed [3].

Analytical Method Development and Validation for Therapeutic Drug Monitoring

Clinical TDM assays for 5-FU increasingly quantify both 5-FU and its metabolite DHFU to assess DPD activity and guide dose individualization. Fluorouracil(R) serves as the definitive reference standard for DHFU calibration, as its stereochemical purity ensures that chromatographic methods (HPLC-UV, LC-MS/MS) are validated against the biologically relevant species. Published HPLC methods achieve simultaneous quantification of 5-FU and DHFU in plasma with detection limits of ~10 ng/mL, but method accuracy depends on calibrator identity—using racemic DHFU as a calibrator may introduce systematic bias in peak integration when chiral separation is not employed [4].

Quote Request

Request a Quote for Fluorouracil(R)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.